molecular formula C10H15N5O B079805 2-amino-9-isopentyl-5H-purin-6(9H)-one CAS No. 15065-50-6

2-amino-9-isopentyl-5H-purin-6(9H)-one

Cat. No. B079805
CAS RN: 15065-50-6
M. Wt: 221.26 g/mol
InChI Key: KCGCSSRDBBOEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-9-isopentyl-5H-purin-6(9H)-one, also known as AIP, is a purine analog that has been widely used in scientific research due to its ability to inhibit protein-protein interactions. AIP has been shown to be an effective inhibitor of the histidine kinase CheA, which is involved in bacterial chemotaxis.

Mechanism of Action

2-amino-9-isopentyl-5H-purin-6(9H)-one inhibits the histidine kinase CheA by binding to its active site and preventing its autophosphorylation. This leads to a disruption of the chemotactic signaling pathway in bacteria, which ultimately affects bacterial behavior.
Biochemical and Physiological Effects:
This compound has been shown to affect the behavior of bacteria by disrupting their chemotactic signaling pathway. This disruption can lead to a decrease in bacterial motility and a reduction in biofilm formation. Additionally, this compound has been shown to have an effect on the expression of certain genes in bacteria, suggesting that it may have broader effects on bacterial physiology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-9-isopentyl-5H-purin-6(9H)-one in lab experiments is its specificity for the histidine kinase CheA. This allows researchers to selectively target this protein and study its role in bacterial chemotaxis. However, one limitation of using this compound is its potential toxicity to cells. Careful dosing and monitoring is required to ensure that this compound does not have unintended effects on bacterial growth or survival.

Future Directions

There are several future directions for the use of 2-amino-9-isopentyl-5H-purin-6(9H)-one in scientific research. One area of interest is the development of new analogs of this compound that may have improved specificity or potency. Additionally, this compound could be used in combination with other inhibitors to study the interactions between different components of the chemotactic signaling pathway. Finally, this compound could be used in the development of new antibacterial agents that target bacterial chemotaxis.

Synthesis Methods

The synthesis of 2-amino-9-isopentyl-5H-purin-6(9H)-one involves the condensation of 6-chloropurine with isopentenylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and methyl iodide to form the final product, this compound.

Scientific Research Applications

2-amino-9-isopentyl-5H-purin-6(9H)-one has been used in a variety of scientific research applications, including the study of bacterial chemotaxis, quorum sensing, and biofilm formation. This compound has been shown to inhibit the histidine kinase CheA, which is involved in the chemotactic signaling pathway in bacteria. This inhibition leads to a disruption of bacterial chemotaxis, making this compound a useful tool for studying this process.

properties

IUPAC Name

2-amino-9-(3-methylbutyl)-5H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-6(2)3-4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-7H,3-4H2,1-2H3,(H2,11,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGCSSRDBBOEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=NC2C1=NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.